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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzonitrile

Cat. No.: B184184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 2-Bromo-4-methylbenzonitrile,
a key intermediate in various chemical syntheses. The following sections detail the *H NMR,
13C NMR, and IR spectral data, along with the experimental protocols used for their acquisition.
This document is intended to serve as a comprehensive resource for researchers and
professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectral data for 2-Bromo-4-methylbenzonitrile are summarized in the tables
below for easy reference and comparison.

1H NMR Data

Table 1: *H NMR Spectral Data of 2-Bromo-4-methylbenzonitrile
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.78 Singlet 1H Ar-H
7.49 Doublet 1H Ar-H
7.22 Doublet 1H Ar-H
241 Singlet 3H -CHs

Solvent: CDCIs, Frequency: 90 MHz

13C NMR Data

Table 2: 13C NMR Spectral Data of 2-Bromo-4-methylbenzonitrile

Chemical Shift (8) ppm Carbon Type Assighment
143.2 Quaternary Ar-C

136.2 Methine Ar-CH

135.7 Methine Ar-CH

133.0 Methine Ar-CH

125.1 Quaternary Ar-C

117.7 Quaternary C=N

112.5 Quaternary Ar-C

21.1 Methyl -CHs

Solvent: CDCIs, Frequency: 22.5 MHz

IR Data

Table 3: IR Absorption Bands of 2-Bromo-4-methylbenzonitrile
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2950 Medium Methyl C-H Stretch
2220 Strong Nitrile C=N Stretch
~1600, 1480 Medium-Strong Aromatic C=C Stretch
~820 Strong Aromatic C-H Bend
~780 Medium C-Br Stretch

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the presented spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring both *H and 3C NMR

spectra.

Sample Preparation: Approximately 10-20 mg of 2-Bromo-4-methylbenzonitrile was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing

tetramethylsilane (TMS) as an internal standard (O ppm). The solution was transferred to a 5

mm NMR tube.

IH NMR Acquisition:

The spectrometer was locked onto the deuterium signal of the CDCls.
The magnetic field was shimmed to achieve homogeneity.
A standard single-pulse experiment was performed.

The spectral width was set to encompass all proton signals.
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A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

The free induction decay (FID) was Fourier transformed, and the resulting spectrum was
phased and baseline corrected. Chemical shifts are reported in parts per million (ppm)
relative to TMS.

13C NMR Acquisition:

The same sample and instrument setup were used as for 1H NMR.

A standard proton-decoupled pulse sequence was employed to simplify the spectrum to
single lines for each unique carbon atom.

A longer acquisition time and a greater number of scans were necessary due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

The FID was processed similarly to the tH NMR data to yield the final spectrum. Chemical
shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR

spectrum.

Sample Preparation (KBr Pellet Method):

A small amount of 2-Bromo-4-methylbenzonitrile (1-2 mg) was finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.

The homogenous mixture was then transferred to a pellet press.

A pressure of several tons was applied to form a thin, transparent KBr pellet containing the
sample.

A background spectrum of a pure KBr pellet was recorded.
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e The sample pellet was placed in the sample holder of the FTIR spectrometer, and the
spectrum was recorded in the range of 4000-400 cm~1. The final spectrum is presented as

transmittance versus wavenumber.

Spectral Interpretation and Workflow

The following diagrams illustrate the logical workflow for the interpretation of the acquired
spectral data.
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1H NMR Spectral Interpretation Workflow

Acquire *H NMR Spectrum

:

Identify Number of Signals
(Number of non-equivalent protons)

:

Analyze Chemical Shift (d)
(Electronic environment of protons)

:

Determine Integration
(Ratio of protons)

:

Analyze Splitting Pattern (Multiplicity)
(Neighboring protons)

:

Assign Signals to Protons
in 2-Bromo-4-methylbenzonitrile

:

Confirm Structure
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13C NMR Spectral Interpretation Workflow

Acquire 13C NMR Spectrum
(Proton Decoupled)

:

Count Number of Signals
(Number of non-equivalent carbons)

:

Analyze Chemical Shift (d)
(Hybridization and electronic environment)

:

Assign Signals to Carbons
in 2-Bromo-4-methylbenzonitrile

:

Correlate with tH NMR Data

:

Final Structure Confirmation
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IR Spectral Interpretation Workflow

Acquire IR Spectrum

:

Identify Key Functional Group Frequencies
(e.g., C=N, C-H, C=C)

:

Analyze Fingerprint Region
(Complex vibrations, unique identification)

:

Correlate Bands to Structural Features
of 2-Bromo-4-methylbenzonitrile

:

Confirm Presence of Functional Groups

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-methylbenzonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b184184#2-bromo-4-methylbenzonitrile-spectral-
analysis-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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